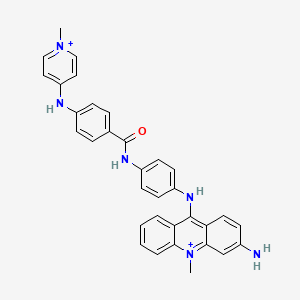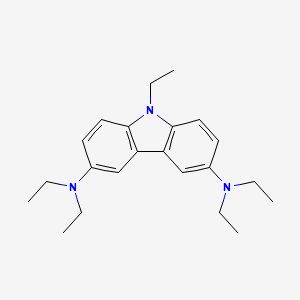
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole derivatives with ethyl groups, followed by amination at specific positions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring of the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Carbazole quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro or halogenated carbazole compounds.
Aplicaciones Científicas De Investigación
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to the inhibition of cellular processes. The compound’s electronic properties also play a role in its function as a material in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetraethyl-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is unique due to its specific ethyl substitutions, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields.
Propiedades
Número CAS |
106872-52-0 |
|---|---|
Fórmula molecular |
C22H31N3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
3-N,3-N,6-N,6-N,9-pentaethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C22H31N3/c1-6-23(7-2)17-11-13-21-19(15-17)20-16-18(24(8-3)9-4)12-14-22(20)25(21)10-5/h11-16H,6-10H2,1-5H3 |
Clave InChI |
WTYOPSQLAWHEQV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N(CC)CC)C3=C1C=CC(=C3)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
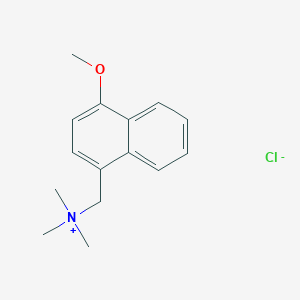

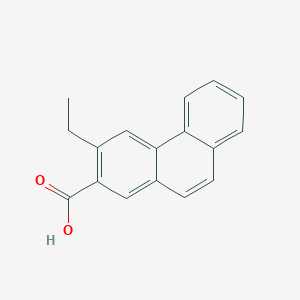
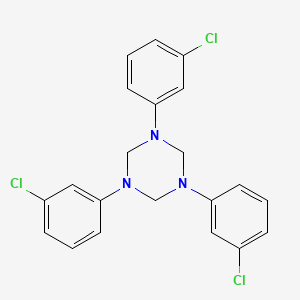
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
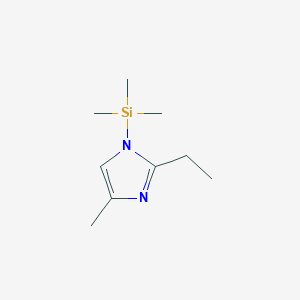
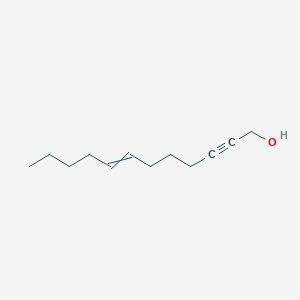
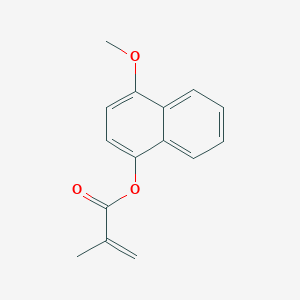


![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
